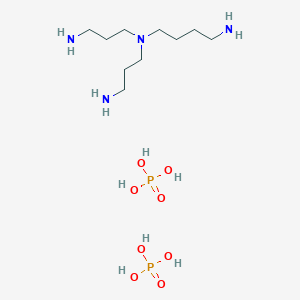
N',N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. It is also known as spermine tetrahydrochloride. This compound is found in all eukaryotic cells and some bacteria. It plays a crucial role in cellular metabolism and is involved in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid involves multiple steps. One common method includes the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out at low temperatures to prevent side reactions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst and under an inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted polyamines.
Wissenschaftliche Forschungsanwendungen
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Plays a role in cellular metabolism and is used in studies related to cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets and pathways. It binds to DNA and RNA, stabilizing their structures and influencing gene expression. It also interacts with enzymes involved in cellular metabolism, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(3-aminopropyl)propane-1,3-diamine
- N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine
- 1,4-butanediamine, N1-(3-aminopropyl)-
Uniqueness
N’,N’-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to stabilize DNA and RNA structures and modulate enzyme activity makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H32N4O8P2 |
|---|---|
Molekulargewicht |
398.33 g/mol |
IUPAC-Name |
N',N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-1-2-8-14(9-3-6-12)10-4-7-13;2*1-5(2,3)4/h1-13H2;2*(H3,1,2,3,4) |
InChI-Schlüssel |
UWIRLFGATDKJDY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN(CCCN)CCCN)CN.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


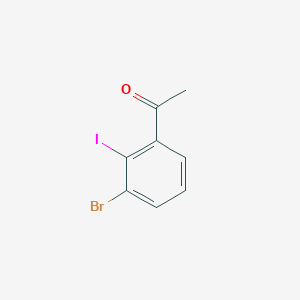

![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
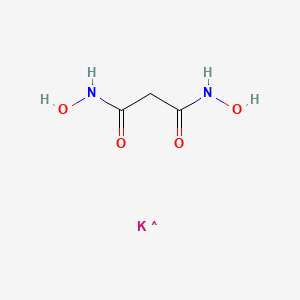
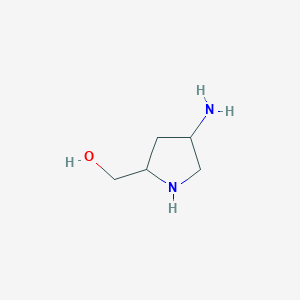
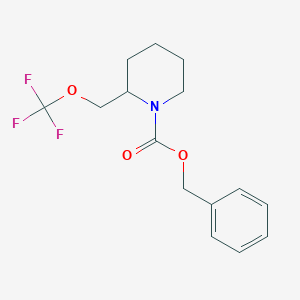
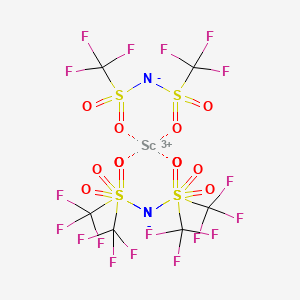
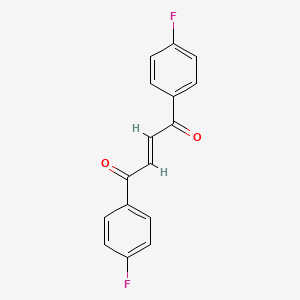
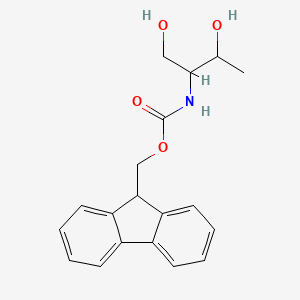
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)

![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
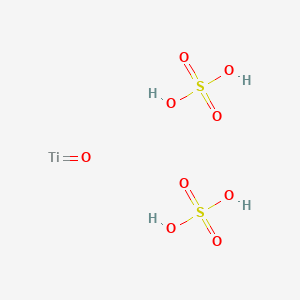
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
